molecular formula C8H18AsClS B14598193 Di-tert-butylarsinothioic chloride CAS No. 61209-04-9

Di-tert-butylarsinothioic chloride

Cat. No.: B14598193
CAS No.: 61209-04-9
M. Wt: 256.67 g/mol
InChI Key: MLGSWGRKQDOGNA-UHFFFAOYSA-N
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Description

Di-tert-butylarsinothioic chloride is an organoarsenic compound characterized by the presence of arsenic, sulfur, and chlorine atoms bonded to a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butylarsinothioic chloride can be synthesized through a multi-step process involving the reaction of tert-butyl chloride with arsenic and sulfur-containing reagents. One common method involves the reaction of tert-butyl chloride with arsenic trichloride and hydrogen sulfide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the toxic nature of arsenic compounds.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butylarsinothioic chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form di-tert-butylarsinothioic oxide.

    Reduction: Reduction reactions can convert it to di-tert-butylarsinothioic hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia or ethanol can be used under mild conditions.

Major Products Formed

    Oxidation: Di-tert-butylarsinothioic oxide.

    Reduction: Di-tert-butylarsinothioic hydride.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Di-tert-butylarsinothioic chloride is used as a reagent in organic synthesis, particularly in the formation of organoarsenic compounds. It serves as a precursor for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as an inhibitor of certain enzymes. Its interactions with biological molecules are of interest for developing new therapeutic agents.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for developing drugs targeting specific pathways involving arsenic and sulfur.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of advanced materials with specific characteristics.

Mechanism of Action

Di-tert-butylarsinothioic chloride exerts its effects through interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This mechanism is particularly relevant in the context of its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butylarsinothioic oxide
  • Di-tert-butylarsinothioic hydride
  • Di-tert-butylarsinothioic amine

Uniqueness

Di-tert-butylarsinothioic chloride is unique due to the presence of both arsenic and sulfur atoms, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the chloride derivative is more reactive in substitution reactions, making it a versatile reagent in synthetic chemistry.

Conclusion

This compound is a compound of significant interest in various fields of science and industry

Properties

CAS No.

61209-04-9

Molecular Formula

C8H18AsClS

Molecular Weight

256.67 g/mol

IUPAC Name

ditert-butyl-chloro-sulfanylidene-λ5-arsane

InChI

InChI=1S/C8H18AsClS/c1-7(2,3)9(10,11)8(4,5)6/h1-6H3

InChI Key

MLGSWGRKQDOGNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[As](=S)(C(C)(C)C)Cl

Origin of Product

United States

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